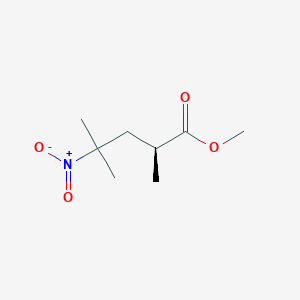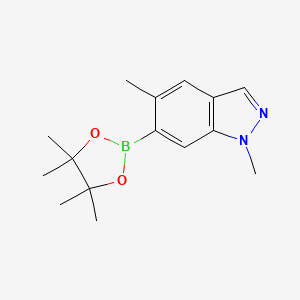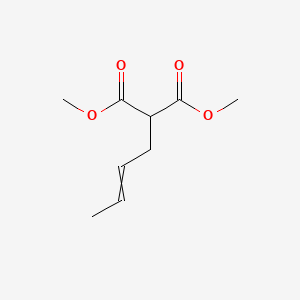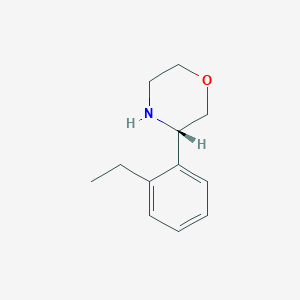
methyl (2S)-2,4-dimethyl-4-nitro-pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2,4-dimethyl-4-nitro-pentanoate is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to a pentanoate backbone, which includes two methyl groups at the 2nd and 4th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2,4-dimethyl-4-nitro-pentanoate typically involves the nitration of a suitable precursor. One common method is the nitration of 2,4-dimethylpentanoic acid, followed by esterification to form the methyl ester. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S)-2,4-dimethyl-4-nitro-pentanoate undergoes several types of chemical reactions, including:
Substitution: The nitro group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can oxidize the methyl groups to carboxylic acids.
Major Products
Reduction: The major product of the reduction reaction is the corresponding amine, methyl (2S)-2,4-dimethyl-4-amino-pentanoate.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Applications De Recherche Scientifique
Methyl (2S)-2,4-dimethyl-4-nitro-pentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of methyl (2S)-2,4-dimethyl-4-nitro-pentanoate involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activities and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Methyl (2S)-2,4-dimethyl-4-nitro-pentanoate can be compared with other nitro compounds, such as:
Methyl (2S)-2,4-dimethyl-4-amino-pentanoate: This compound is the reduced form of the original nitro compound and has different chemical and biological properties.
Dimethyl sulfoxide (DMSO): Although not a nitro compound, DMSO is a commonly used solvent in organic synthesis and has some similar applications in chemical research.
Propriétés
Formule moléculaire |
C8H15NO4 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
methyl (2S)-2,4-dimethyl-4-nitropentanoate |
InChI |
InChI=1S/C8H15NO4/c1-6(7(10)13-4)5-8(2,3)9(11)12/h6H,5H2,1-4H3/t6-/m0/s1 |
Clé InChI |
FIXGUDASGASFSO-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](CC(C)(C)[N+](=O)[O-])C(=O)OC |
SMILES canonique |
CC(CC(C)(C)[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11742586.png)
![1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11742593.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742598.png)



![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine](/img/structure/B11742613.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742619.png)
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11742626.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742666.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11742672.png)

